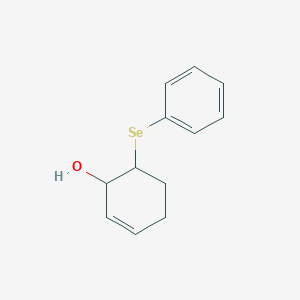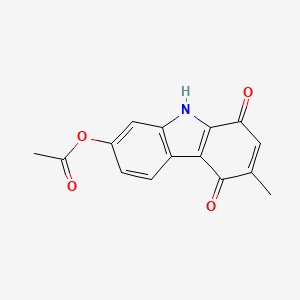
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . This core is then further functionalized through various chemical reactions to introduce the acetate group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted carbazoles, quinones, and hydroxylated derivatives .
科学的研究の応用
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one: Another carbazole derivative with similar biological activities.
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate: Shares structural similarities and is used in similar applications.
Uniqueness
3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential use in electronic materials make it a compound of significant interest in both medicinal and industrial research .
特性
CAS番号 |
110519-59-0 |
|---|---|
分子式 |
C15H11NO4 |
分子量 |
269.25 g/mol |
IUPAC名 |
(6-methyl-5,8-dioxo-9H-carbazol-2-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-7-5-12(18)14-13(15(7)19)10-4-3-9(20-8(2)17)6-11(10)16-14/h3-6,16H,1-2H3 |
InChIキー |
YJBLURBFQPFGOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(C1=O)C3=C(N2)C=C(C=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}benzamide](/img/structure/B14324963.png)

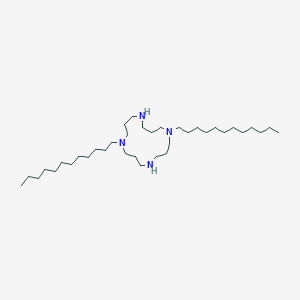

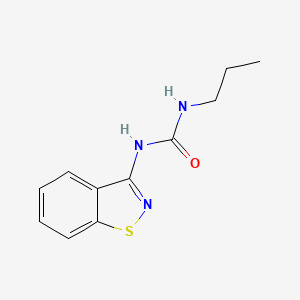
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
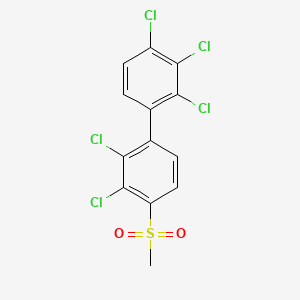
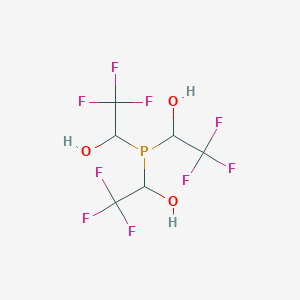
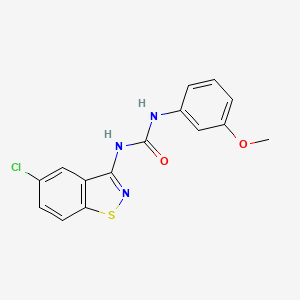
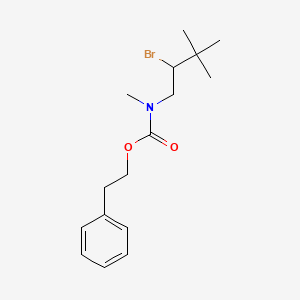
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

